Home > Products > Screening Compounds P120521 > Fosdenopterin Hydrobromide
Fosdenopterin Hydrobromide - 1431508-32-5

Fosdenopterin Hydrobromide

Catalog Number: EVT-10955594
CAS Number: 1431508-32-5
Molecular Formula: C10H19BrN5O10P
Molecular Weight: 480.16 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
See also: Fosdenopterin (has active moiety).
Overview

Fosdenopterin hydrobromide is a synthetic cyclic pyranopterin monophosphate that serves as a therapeutic agent for the treatment of molybdenum cofactor deficiency type A, a rare genetic disorder. This compound is crucial for the synthesis of the molybdenum cofactor, which is necessary for the activity of several molybdenum-dependent enzymes, including sulfite oxidase. The approval of fosdenopterin by the U.S. Food and Drug Administration in February 2021 marked a significant advancement in the management of this condition, as it is the first approved therapy aimed at addressing the underlying cause of the deficiency rather than merely alleviating symptoms .

Source and Classification

Fosdenopterin hydrobromide is classified as a small molecule drug and is produced through recombinant DNA technology in Escherichia coli. Its chemical structure includes a cyclic pyranopterin backbone, which is essential for its biological function. The compound's chemical formula is C10H14N5O8PC_{10}H_{14}N_{5}O_{8}P with a molecular weight of approximately 363.23 g/mol . The hydrobromide salt form enhances its stability and solubility, facilitating its use in clinical settings.

Synthesis Analysis

Fosdenopterin is synthesized through a multi-step process that begins with guanosine triphosphate (GTP). The initial conversion of GTP to cyclic pyranopterin monophosphate involves two enzymes: molybdenum cofactor synthesis protein 1A and 1B, which catalyze the transformation through cyclization and subsequent modifications . The synthesis pathway can be summarized as follows:

  1. Starting Material: Guanosine triphosphate (GTP).
  2. Enzymatic Conversion: MOCS1A and MOCS1B convert GTP into cyclic pyranopterin monophosphate.
  3. Final Product: Fosdenopterin hydrobromide.

This method allows for the production of fosdenopterin in sufficient quantities for therapeutic use, ensuring that it retains the necessary structural integrity for biological activity.

Molecular Structure Analysis

Fosdenopterin hydrobromide has a complex molecular structure characterized by multiple functional groups that contribute to its pharmacological properties. The structure can be represented as follows:

  • Chemical Formula: C10H14N5O8PHBr2H2OC_{10}H_{14}N_{5}O_{8}P\cdot HBr\cdot 2H_{2}O
  • Molecular Weight: Approximately 480.17 g/mol when accounting for the hydrobromide and water molecules.
  • IUPAC Name: (4aR,5aR,11aR,12aS)-8-amino-2,12,12-trihydroxy-4,4a,5a,6,9,10,11,11a,12,12a-decahydro-2H-1,3,5-trioxa-6,7,9,11-tetraaza-2λ5-phosphatetracene-2,10-dione dihydrate hydrobromide .

The structural complexity includes multiple rings and functional groups that are essential for its interaction with biological targets.

Chemical Reactions Analysis

Fosdenopterin participates in several biochemical reactions as it acts as a substrate in the synthesis of molybdenum cofactor. The key reactions include:

  1. Conversion into Molybdopterin: Fosdenopterin serves as an intermediate in the conversion to molybdopterin through enzymatic action involving MOCS2A and MOCS2B.
  2. Formation of Active Cofactors: The mature molybdenum cofactor is formed after additional modifications involving sulfur incorporation and adenylation processes facilitated by gephyrin .

These reactions are critical for restoring enzyme activity in patients with molybdenum cofactor deficiency.

Mechanism of Action

Fosdenopterin acts by replacing the deficient cyclic pyranopterin monophosphate in patients with molybdenum cofactor deficiency type A. This replacement restores the synthesis pathway for molybdoenzymes like sulfite oxidase, which detoxifies harmful sulfite levels in the body. The mechanism can be summarized as follows:

  1. Substrate Replacement: Fosdenopterin replaces endogenous cyclic pyranopterin monophosphate.
  2. Restoration of Enzyme Activity: This leads to increased activity of molybdoenzymes necessary for metabolic processes.
  3. Reduction of Toxic Metabolites: Enhanced enzyme function results in decreased levels of toxic sulfur-containing compounds like S-sulfocysteine .

Clinical studies have shown significant improvements in survival rates among treated patients due to this mechanism.

Physical and Chemical Properties Analysis

Fosdenopterin hydrobromide exhibits several notable physical and chemical properties:

  • Solubility: Highly soluble in aqueous solutions due to its hydrobromide form.
  • pKa Values:
    • Strongest acidic pKa: 1.83
    • Strongest basic pKa: 0.42
  • LogP: -2.8 (indicating high polarity).
  • Polar Surface Area: 196.99 Ų.
  • Hydrogen Bonding: Acceptors = 10; Donors = 7 .

These properties influence its pharmacokinetics and bioavailability.

Applications

Fosdenopterin hydrobromide is primarily used in clinical settings for:

  • Treatment of Molybdenum Cofactor Deficiency Type A: It significantly reduces mortality risk associated with this condition.
  • Research Applications: Studies investigating molybdoenzyme function and sulfur metabolism often utilize fosdenopterin to elucidate biochemical pathways involved in these processes .
Introduction to Molybdenum Cofactor Deficiency (MoCD) Pathobiology

Molybdenum cofactor deficiency (MoCD) constitutes a spectrum of autosomal recessive inborn errors of metabolism characterized by profound neurological impairment and early mortality. This disorder arises from defects in the biosynthesis of the molybdenum cofactor (MoCo), a conserved pterin-based complex essential for the function of at least four human enzymes: sulfite oxidase, xanthine dehydrogenase, aldehyde oxidase, and the mitochondrial amidoxime reducing component. Among these, sulfite oxidase deficiency is primarily responsible for the severe neurotoxicity observed in affected individuals. The estimated incidence ranges from 1:200,000 to 1:411,187 live births worldwide, though regional clusters with higher prevalence occur in genetically isolated populations. MoCD manifests along a severity continuum, with approximately 85% of patients exhibiting neonatal-onset disease characterized by intractable seizures, feeding difficulties, and encephalopathy that typically progresses to death in early childhood [1] [4] [7].

Molecular Pathogenesis of MoCD Type A

MoCD type A (MoCD-A) specifically results from biallelic pathogenic variants in the MOCS1 gene (Molybdenum Cofactor Synthesis 1), which disrupts the initial step in MoCo biosynthesis: the conversion of guanosine triphosphate (GTP) to cyclic pyranopterin monophosphate (cPMP). This biochemical lesion accounts for approximately 49-66% of MoCD cases globally. The MOCS1 gene encodes a complex bicistronic transcript that undergoes alternative splicing to produce distinct protein isoforms. In the canonical pathway, the bicistronic transcript yields two functional polypeptides: MOCS1A and MOCS1B. The MOCS1A protein belongs to the radical S-adenosylmethionine (SAM) superfamily and contains two oxygen-sensitive [4Fe-4S] clusters essential for its catalytic function. This enzyme catalyzes the radical-mediated rearrangement of GTP to form an unstable intermediate, 3',8-cyclo-7,8-dihydroguanosine triphosphate. The MOCS1B protein subsequently converts this intermediate to cPMP through a ring closure reaction involving pyrophosphate release and cyclic phosphate formation [2] [7] [9].

The extreme oxygen sensitivity of MOCS1A's iron-sulfur clusters creates a critical vulnerability in the MoCo biosynthetic pathway. Mutations disrupting cluster assembly or stability effectively abolish enzyme activity, leading to complete cPMP deficiency. Furthermore, alternative splicing events within MOCS1 determine subcellular localization of the resulting proteins. Exon 1a-containing isoforms incorporate a mitochondrial targeting sequence, directing the protein to the mitochondrial matrix where cPMP synthesis occurs. In contrast, exon 1b-containing variants remain cytosolic. Mutations affecting mitochondrial targeting sequences or catalytic domains thus prevent proper compartmentalization of cPMP synthesis, contributing to the molecular pathogenesis of MoCD-A [2] [7].

Role of MOCS1 Gene Mutations in cPMP Biosynthesis Failure

Over 40 pathogenic variants in MOCS1 have been identified in individuals with MoCD-A, including missense, nonsense, splice-site, and frameshift mutations distributed throughout the gene. The majority are private mutations, though founder effects have been observed in specific populations. Functional studies demonstrate that these mutations impair cPMP production through multiple mechanisms:

  • Catalytic inactivation: Missense mutations within conserved radical SAM domains (e.g., Arg257Cys) disrupt iron-sulfur cluster binding or SAM coordination, abolishing GTP conversion capability [7].
  • Truncation effects: Nonsense and frameshift mutations (e.g., Arg53, Ser57Lysfs10) generate premature termination codons, yielding nonfunctional protein fragments through nonsense-mediated decay [1] [7].
  • Splicing defects: Variants affecting splice donor/acceptor sites (e.g., IVS3+1G>A) alter reading frames or eliminate critical exons, particularly those encoding oxygen-sensitive domains [1].
  • Mitochondrial mistargeting: Mutations in exon 1a disrupt mitochondrial import sequences, mislocalizing cPMP synthesis machinery despite preserved enzymatic activity [2].

Table 1: Functional Classification of Pathogenic MOCS1 Variants in MoCD Type A

Mutation TypeFunctional ConsequenceRepresentative VariantsBiochemical Impact
Radical SAM domain missenseDisrupted Fe-S cluster bindingArg257Cys, Gly253ArgComplete loss of GTP conversion
MOCS1B domain mutationsImpaired intermediate processingSer57Lysfs10, Trp325cPMP synthesis failure
Splice-site variantsExon skipping/frameshiftIVS3+1G>A, IVS9-1G>CTruncated nonfunctional proteins
Exon 1a mutationsMitochondrial mistargetingMet1?, exon 1a deletionsCytosolic mislocalization
Promoter/enhancer defectsReduced transcriptionc.-15G>A, regulatory deletionsInadequate protein expression

Homozygosity for loss-of-function mutations correlates with severe neonatal presentation, while certain hypomorphic alleles (e.g., some missense variants) may permit residual cPMP production, accounting for the rare attenuated phenotypes with later onset. Parental consanguinity is reported in approximately 63.8% of cases, reflecting the autosomal recessive inheritance pattern [4] [7]. Molecular genetic testing has largely replaced enzymatic assays for diagnosis due to superior sensitivity and ability to distinguish between MoCD types, which carries therapeutic implications [1].

Metabolic Consequences of Sulfite Oxidase Inactivation

The absence of functional MoCo critically impairs sulfite oxidase (SOX), the terminal enzyme in sulfur amino acid metabolism responsible for converting sulfite (SO₃²⁻) to sulfate (SO₄²⁻). This deficiency triggers a cascade of biochemical disturbances with profound neurotoxic effects:

  • Sulfite accumulation: The primary biochemical disturbance involves toxic sulfite accumulation, with plasma concentrations reaching 10-20 times normal levels. Sulfite directly inhibits glutamate decarboxylase, reducing γ-aminobutyric acid (GABA) synthesis and promoting neuronal hyperexcitability. Additionally, sulfite generates free radicals through Fenton-like reactions, causing oxidative damage to lipids, proteins, and DNA within neural tissue [7] [8].
  • S-sulfocysteine formation: Sulfite reacts non-enzymatically with cysteine residues in proteins and free cysteine, forming S-sulfocysteine (SSC). This excitatory amino acid analog activates N-methyl-D-aspartate (NMDA) receptors, inducing calcium influx, mitochondrial dysfunction, and neuronal apoptosis. Urinary SSC levels typically exceed 500 mmol/mol creatinine in affected individuals (reference: <5) [4] [7].
  • Secondary metabolite alterations: Sulfite oxidizes to thiosulfate, another diagnostic marker elevated in urine. Concomitant plasma cystine depletion occurs due to consumption in SSC formation, while plasma homocysteine becomes markedly reduced due to impaired transsulfuration pathway flux. Additionally, sulfite inactivates pyridoxal-5'-phosphate through aldehyde formation, exacerbating neurotransmitter imbalances [3] [7] [9].
  • Impaired purine metabolism: Though less clinically significant than sulfite toxicity, xanthine dehydrogenase deficiency causes hypouricemia (plasma urate <50 μmol/L) and urinary xanthine accumulation. The uric acid/creatinine ratio typically falls below 0.1 in neonates with MoCD-A (reference: 1.5-3.5) [1] [4] [9].

Table 2: Characteristic Metabolic Biomarkers in Molybdenum Cofactor Deficiency Type A

BiomarkerSample TypeTypical Concentration in MoCD-APathophysiological Significance
SulfiteUrine↑↑↑ (Dipstick positive)Primary neurotoxic compound; unstable
S-sulfocysteinePlasma/urine50-200 μmol/L plasma; >500 mmol/mol creatinine urineExcitotoxic compound; NMDA receptor agonist
ThiosulfateUrine>500 mmol/mol creatinineSulfite oxidation product; stable marker
XanthineUrine>400 mmol/mol creatinineXanthine dehydrogenase substrate accumulation
Uric acidPlasma<50 μmol/LDeficient xanthine dehydrogenase activity
CystinePlasma<20 μmol/LConsumption in S-sulfocysteine formation
Total homocysteinePlasma<3 μmol/LImpaired transsulfuration pathway

Neuroimaging studies reveal distinctive patterns reflecting sulfite-mediated neurotoxicity. Acute-phase MRI demonstrates cytotoxic edema with diffuse T2 hyperintensities in cortical and deep gray matter, resembling hypoxic-ischemic encephalopathy but with more extensive involvement including the cerebellum. Chronic changes include cystic leukomalacia, generalized atrophy, ulegyria (mushroom-shaped gyri), and thinning of the corpus callosum. Magnetic resonance spectroscopy shows elevated lactate and glutamate-glutamine (Glx) peaks, indicating mitochondrial dysfunction and excitotoxic injury [1] [4].

Unmet Therapeutic Needs in Ultra-Rare Inborn Errors of Metabolism

Despite advances in molecular diagnostics, significant challenges persist in managing MoCD and related ultra-rare inborn errors of metabolism:

  • Diagnostic delays: The nonspecific neonatal presentation (seizures, feeding difficulties) often leads to misdiagnosis as hypoxic-ischemic encephalopathy or sepsis. Rapid metabolic deterioration occurs before definitive testing (urinary sulfite/SSC, genetic analysis) can be completed, resulting in irreversible neurological injury. Median age at symptom onset is 2 days, yet diagnostic confirmation typically requires weeks [1] [4] [7].
  • Limited therapeutic window: Neuropathological studies reveal established cortical and basal ganglia injury by the time clinical symptoms manifest. Animal models indicate sulfite-induced apoptotic neurodegeneration begins in utero, suggesting prenatal damage in severe cases. This creates an exceptionally narrow therapeutic window for interventions targeting biochemical correction [4] [7].
  • Symptomatic management limitations: Conventional approaches (seizure control, gastrostomy support) fail to address the underlying biochemical crisis. Anticonvulsants provide inadequate seizure control in >90% of cases, while cysteine-restricted diets offer minimal biochemical modification. Valproate is contraindicated due to exacerbation of mitochondrial dysfunction [1] [8].
  • Lack of disease-modifying options: Before fosdenopterin's development, no therapies addressed the cPMP synthesis defect in MoCD-A. Enzyme replacement for sulfite oxidase is impractical due to its mitochondrial localization and instability. Liver transplantation partially restores sulfite oxidation but carries high mortality and fails to reverse neurological damage [7] [8].
  • Pharmacodynamic monitoring challenges: While SSC and urinary sulfite/thiosulfate serve as treatment response biomarkers, analytical instability (particularly for sulfite) complicates monitoring. Plasma urate normalization lags behind sulfite clearance after cPMP initiation, limiting its utility as a real-time efficacy marker [9].
  • Dosing optimization needs: Emerging evidence suggests prolonged biological activity of cPMP beyond its plasma half-life. In three patients, plasma urate remained detectable for 9-23 days after treatment cessation, while urinary SSC increased gradually over weeks. This challenges the necessity of daily intravenous administration and highlights the need for optimized dosing strategies to reduce the burden of central venous access in infants [9].

Recent advances in newborn screening methodologies incorporating SSC detection hold promise for presymptomatic identification. Additionally, the unexpected persistence of biochemical effects after cPMP withdrawal suggests opportunities for extended-interval dosing regimens, potentially transforming treatment from daily intravenous infusions to less frequent administration. These developments, coupled with ongoing research into alternative therapies for MoCD-B/C and isolated sulfite oxidase deficiency, represent critical steps toward addressing the complex unmet needs in these devastating disorders [7] [9].

Properties

CAS Number

1431508-32-5

Product Name

Fosdenopterin Hydrobromide

IUPAC Name

(1R,10R,12S,17R)-5-amino-11,11,14-trihydroxy-14-oxo-13,15,18-trioxa-2,4,6,9-tetraza-14λ5-phosphatetracyclo[8.8.0.03,8.012,17]octadeca-3(8),4-dien-7-one;dihydrate;hydrobromide

Molecular Formula

C10H19BrN5O10P

Molecular Weight

480.16 g/mol

InChI

InChI=1S/C10H14N5O8P.BrH.2H2O/c11-9-14-6-3(7(16)15-9)12-4-8(13-6)22-2-1-21-24(19,20)23-5(2)10(4,17)18;;;/h2,4-5,8,12,17-18H,1H2,(H,19,20)(H4,11,13,14,15,16);1H;2*1H2/t2-,4-,5+,8-;;;/m1.../s1

InChI Key

GGLKTKQOHMCQHF-UNHNTEMGSA-N

Canonical SMILES

C1C2C(C(C3C(O2)NC4=C(N3)C(=O)NC(=N4)N)(O)O)OP(=O)(O1)O.O.O.Br

Isomeric SMILES

C1[C@@H]2[C@@H](C([C@H]3[C@@H](O2)NC4=C(N3)C(=O)NC(=N4)N)(O)O)OP(=O)(O1)O.O.O.Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.